

Application Note: Modulating Physicochemical Properties with 4-[(2-Ethoxyethoxy)methyl]piperidine

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Compound of Interest

Compound Name:	4-[(2-Ethoxyethoxy)methyl]piperidine
CAS No.:	265108-40-5
Cat. No.:	B3120529

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Executive Summary

4-[(2-Ethoxyethoxy)methyl]piperidine (CAS: 265108-40-5) is a specialized secondary amine building block used in medicinal chemistry to optimize the physicochemical profile of drug candidates.^[1] Unlike simple alkyl-substituted piperidines, this moiety incorporates a short polyethylene glycol (PEG)-like ether tail. This structural feature allows researchers to extend a molecule into solvent-exposed binding pockets, improving aqueous solubility and lowering lipophilicity (LogD) without introducing the steric bulk or polydispersity of larger PEG chains.

This guide details the strategic application of this building block, providing validated protocols for its incorporation into small molecule libraries via reductive amination, SNAr, and amide coupling.

Chemical Profile & Strategic Value

Physicochemical Characteristics

Property	Value / Description	Impact on Drug Design
Structure	Piperidine ring with 4-position ether tail	Classic pharmacophore with "stealth" polarity.
Formula	C ₁₀ H ₂₁ NO ₂	Moderate molecular weight increase (MW ~187.28).
Functionality	Secondary Amine	Versatile handle for attachment to scaffolds.[2]
pKa (Calc.)	~10.8 (Piperidine N)	Highly basic; protonated at physiological pH.
LogP (Calc.)	~1.2 - 1.5	Lower than 4-butylpiperidine; higher than 4-hydroxypiperidine.
H-Bond Acceptors	3 (1 Amine, 2 Ethers)	Enhances solubility via water networking.

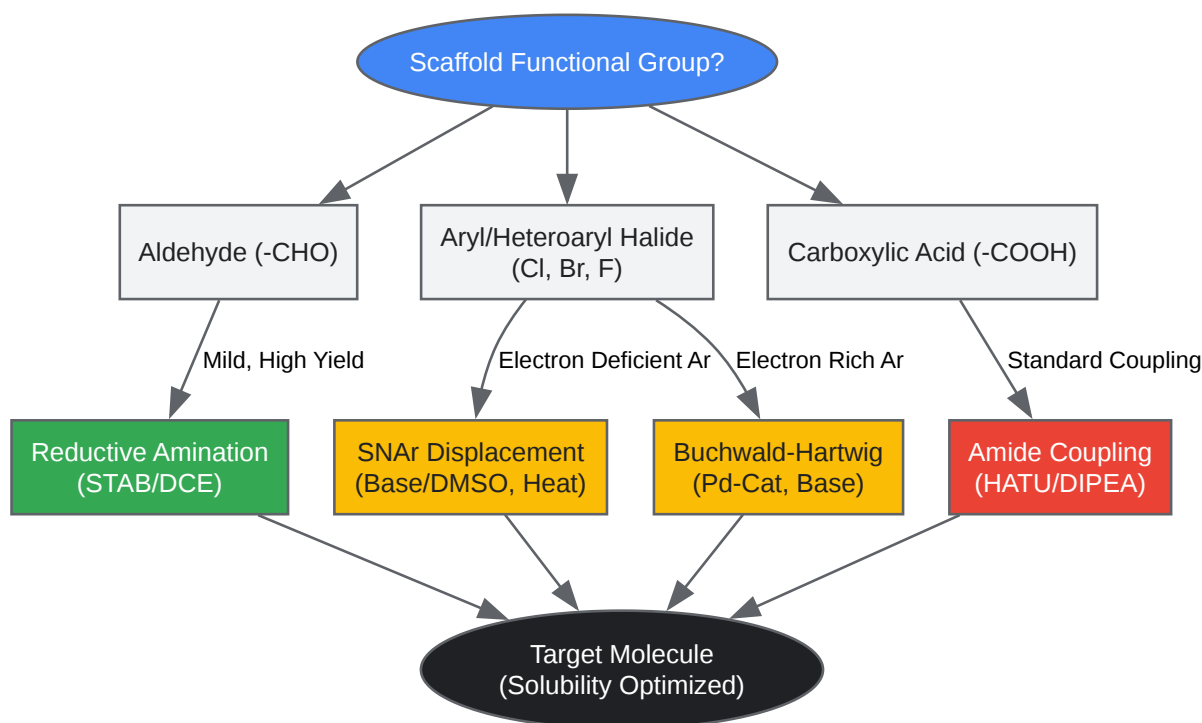
The "Goldilocks" Effect in Lead Optimization

In Hit-to-Lead campaigns, a common failure mode is the "Grease Ball" effect—where potency is driven by hydrophobic interactions, leading to poor metabolic stability and solubility.

- vs. 4-Alkylpiperidines: **4-[(2-Ethoxyethoxy)methyl]piperidine** reduces LogD, mitigating metabolic clearance risks associated with high lipophilicity.
- vs. 4-Hydroxypiperidines: It avoids the strong H-bond donor penalty of a free hydroxyl group, which can sometimes hinder membrane permeability.

Synthetic Utility & Workflows

This building block is typically attached to a central scaffold (Core) through the piperidine nitrogen. The following diagram illustrates the decision matrix for selecting the appropriate coupling strategy.



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Figure 1: Synthetic decision tree for incorporating 4-[(2-Ethoxyethoxy)methyl]piperidine based on scaffold functionality.

Experimental Protocols

Protocol A: Reductive Amination (Standard)

Application: Attaching the building block to an aldehyde-functionalized scaffold. This is the preferred method for maintaining the basicity of the piperidine nitrogen.

Reagents:

- Scaffold-CHO (1.0 equiv)
- 4-[(2-Ethoxyethoxy)methyl]piperidine (1.1 – 1.2 equiv)
- Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
- Acetic Acid (glacial, catalytic, 1-2 drops)

- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step:

- Imine Formation: In a dry vial, dissolve the Scaffold-CHO in DCE (0.1 M concentration). Add **4-[(2-Ethoxyethoxy)methyl]piperidine** and catalytic acetic acid.
- Equilibration: Stir at room temperature for 30–60 minutes to allow pre-equilibrium of the iminium ion.
- Reduction: Add STAB in a single portion. Note: Gas evolution may occur.
- Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS (Look for M+1 of product).
- Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).
- Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: SNAr Displacement

Application: Attaching to electron-deficient heteroaryl chlorides (e.g., chloropyrimidines, chloropyridines).

Reagents:

- Heteroaryl-Cl (1.0 equiv)
- **4-[(2-Ethoxyethoxy)methyl]piperidine** (1.2 – 1.5 equiv)
- DIPEA (N,N-Diisopropylethylamine) or K₂CO₃ (2.0 – 3.0 equiv)
- DMSO or DMF (anhydrous)

Step-by-Step:

- Dissolution: Dissolve Heteroaryl-Cl in DMSO (0.2 M).

- Addition: Add the base followed by the piperidine building block.
- Heating: Heat the mixture to 80–100°C. Note: Reaction time varies (1–12 hours) based on the electrophilicity of the core.
- Workup: Dilute with water/brine and extract with Ethyl Acetate.
 - Tip: If the product is very polar (due to the ether tail), consider using DCM/Isopropanol (3:1) for extraction to avoid loss in the aqueous phase.

Case Study: Optimization of a Sigma-1 Receptor Ligand

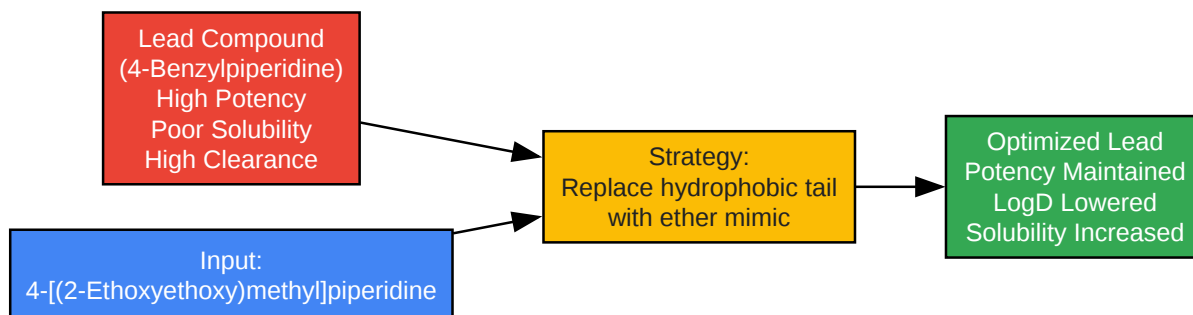
Ligand

In a hypothetical optimization campaign for a Sigma-1 receptor ligand (often targeting CNS indications), a 4-benzylpiperidine lead showed high potency but poor metabolic stability (high intrinsic clearance, Clint).

Modification: The benzyl group was replaced with the (2-ethoxyethoxy)methyl tail.

Resulting Profile:

- Potency: Maintained. The ether tail occupied the same hydrophobic pocket but engaged in water-mediated H-bonding with a backbone carbonyl.
- LogD: Dropped from 3.8 to 2.4, moving the compound into the optimal lipophilic efficiency (LipE) range.
- Solubility: Kinetic solubility increased 15-fold due to the disruption of crystal packing and increased solvation of the ether oxygen atoms.



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Figure 2: Logic flow for scaffold replacement using the ether-piperidine building block.

References

- Meyer, C., et al. (2012). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as Sigma-1 Receptor Ligands. *Journal of Medicinal Chemistry*.
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. *Journal of Medicinal Chemistry*, 54(8), 2529–2591. (General reference for ether/solubility tactics).

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